![molecular formula C6H7FN2O B13557770 O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine](/img/structure/B13557770.png)
O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine is a chemical compound that features a fluorinated pyridine ring attached to a hydroxylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine typically involves the reaction of 3-fluoropyridine with hydroxylamine. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atom on the pyridine ring can also influence the compound’s reactivity and binding affinity through electronic effects .
Comparación Con Compuestos Similares
Similar Compounds
(3-Fluoropyridin-4-yl)methanol: Similar structure but with a hydroxyl group instead of a hydroxylamine group.
(2-Fluoropyridin-4-yl)methanol: Similar structure but with the fluorine atom in a different position on the pyridine ring.
Uniqueness
O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine is unique due to the presence of both a fluorinated pyridine ring and a hydroxylamine group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for forming covalent bonds with biological molecules, making it valuable for various applications .
Propiedades
Fórmula molecular |
C6H7FN2O |
|---|---|
Peso molecular |
142.13 g/mol |
Nombre IUPAC |
O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H7FN2O/c7-6-3-9-2-1-5(6)4-10-8/h1-3H,4,8H2 |
Clave InChI |
PDIYWJMAIIZHTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1CON)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




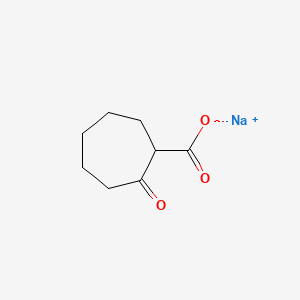
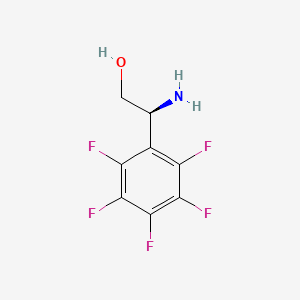

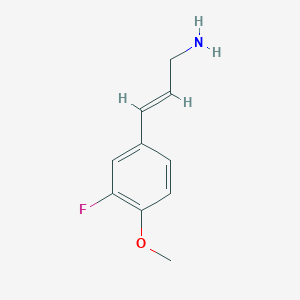

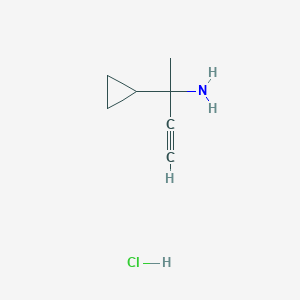
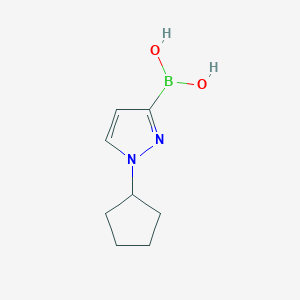
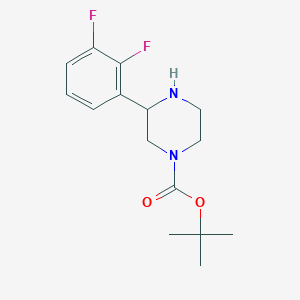
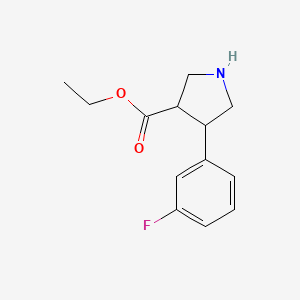


![2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13557769.png)
